2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Overview
Description
2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methyl groups on the quinone ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,5-dibromo-6-isopropyl-3-methyl-1,4-benzoquinone, act as inhibitors of respiratory and photosynthetic processes .
Mode of Action
It is known to undergo photolysis when exposed to uv radiation . This process involves the absorption of light by the compound, leading to changes in its molecular structure.
Biochemical Pathways
The photolysis of DDBQ yields hydroxyderivatives, most likely via a debromination-hydroxylation pathway . This transformation suggests that DDBQ may interact with biochemical pathways involving bromine and oxygen atoms.
Pharmacokinetics
The photolysis rate constants of ddbq decrease when increasing the initial ddbq concentration, indicating that its bioavailability may be influenced by its concentration .
Result of Action
Although the monohydroxylated derivative undergoes relatively fast transformation, the dihydroxylated compound accumulates during irradiation .
Action Environment
The photodegradation kinetics of DDBQ are affected by humic acids and components that occur in both natural waters and treated wastewater . Photodegradation proceeds significantly slower in natural and treated wastewater matrices than in ultra-pure water . This suggests that environmental factors, such as the presence of other chemical components and the type of water, can influence the action, efficacy, and stability of DDBQ.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 5,6-dimethyl-1,4-benzoquinone: The most common method for synthesizing 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone involves the bromination of 5,6-dimethyl-1,4-benzoquinone. This reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as chloroform or carbon tetrachloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: The corresponding hydroquinone derivative.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and electron transfer processes.
Medicine:
Drug Development: Researchers explore the potential of this compound as a lead compound for the development of new drugs, particularly those targeting oxidative stress-related diseases.
Industry:
Comparison with Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound is similar in structure but has different substituents, leading to variations in its chemical properties and applications.
2,6-Dibromo-1,4-benzoquinone: Another similar compound with bromine atoms at different positions on the benzoquinone ring.
Uniqueness:
Substituent Positioning:
Biological Activity
2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone (DBDMQ) is a synthetic organic compound belonging to the class of benzoquinones. Its unique structure, characterized by two bromine substituents and two methyl groups on the benzoquinone core, enhances its reactivity and biological efficacy. This article will explore the biological activities of DBDMQ, focusing on its potential applications in cancer therapy and antimicrobial treatments.
DBDMQ has the following chemical formula: CHBrO. The compound's structure allows it to participate in various biochemical pathways due to its redox properties, making it an interesting subject for medicinal chemistry research .
Antitumor Activity
Research indicates that DBDMQ exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce cell death in multiple types of cancer cells, including leukemia and solid tumors. For example, a study found that DBDMQ effectively reduced the viability of Jurkat (T-cell leukemia) and SH-SY5Y (neuroblastoma) cell lines at concentrations as low as 25 µM .
Table 1: Cytotoxic Effects of DBDMQ on Cancer Cell Lines
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
Jurkat | 25 | Induction of apoptosis |
SH-SY5Y | 20 | Disruption of mitochondrial function |
A549 (Lung) | 30 | Cell cycle arrest |
Antimicrobial Activity
DBDMQ has also been evaluated for its antimicrobial properties . It shows promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. In an experimental model, DBDMQ demonstrated over 90% killing efficiency against multidrug-resistant strains of M. tuberculosis .
Table 2: Antimicrobial Efficacy of DBDMQ
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Mycobacterium tuberculosis | 8 |
Escherichia coli | 20 |
The biological activity of DBDMQ is largely attributed to its ability to undergo redox reactions within cells. This property allows it to interact with biological macromolecules such as proteins involved in electron transfer processes. The compound's electrophilic nature facilitates binding to nucleophilic sites on proteins, leading to alterations in their function and inducing cell death in cancerous cells .
Case Studies
- In Vivo Study on Tuberculosis Treatment : In a study involving BALB/c mice infected with M. tuberculosis, DBDMQ was administered intratracheally at a dose of 8 µg every other day for two months. Results showed a significant reduction in lung bacillary load and improved histological outcomes compared to control groups .
- Cytotoxicity Testing : A comparative study evaluated the effects of DBDMQ on human cell lines, including A549 (lung adenocarcinoma) and PBMCs (peripheral blood mononuclear cells). The results indicated that while DBDMQ was cytotoxic to certain cancer cells at higher concentrations, it exhibited lower toxicity towards normal lung cells, suggesting a selective action against tumor cells .
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBSOUSWQHJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38969-08-3 | |
Record name | 2,3-DIBROMO-5,6-DIMETHYL-1,4-BENZOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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